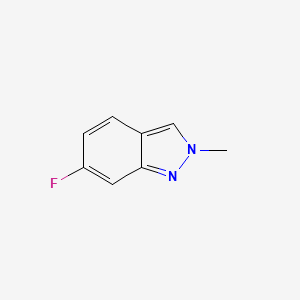

6-fluoro-2-methyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYYLXWNRUQNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672065 | |

| Record name | 6-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-39-0 | |

| Record name | 6-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 6 Fluoro 2 Methyl 2h Indazole and Its Analogs

General Synthetic Routes to 2H-Indazoles

The construction of the 2H-indazole core is a central topic in organic synthesis due to the therapeutic properties of its derivatives. nih.gov Methodologies for synthesizing these scaffolds have expanded from classical, often harsh, procedures to milder, more efficient catalytic and green chemistry approaches. benthamdirect.com

The formation of the 2H-indazole ring often relies on the cyclization of linear precursors that have been strategically functionalized. A notable method is the [3+2] dipolar cycloaddition between arynes and sydnones. This approach proceeds under mild conditions to produce 2H-indazoles in good to excellent yields without contamination from 1H-indazole isomers. nih.gov The reaction is believed to involve an initial cycloaddition followed by a retro-[4+2] reaction that extrudes carbon dioxide. nih.gov This method is particularly useful as it tolerates halogen substituents, allowing for subsequent functionalization using organopalladium chemistry to create a diverse library of indazole derivatives. nih.gov Another metal-free strategy involves a one-pot Mills reaction and cyclization sequence using 2-aminobenzyl alcohols and nitrosobenzenes, where acetic acid plays a key role in both the initial coupling and the final cyclization step. researchgate.net

Reductive cyclization is a cornerstone of 2H-indazole synthesis, with the Cadogan reaction being a classic example. This method traditionally involves the deoxygenative cyclization of ortho-nitrobenzylidene amines or related nitroaromatics at high temperatures (>150 °C) using reagents like trialkyl phosphites. nih.govnih.gov The mechanism is widely accepted to proceed through a nitrene intermediate formed by the exhaustive deoxygenation of the nitro group. nih.govacs.org

Recent advancements have focused on developing milder versions of this reaction. One successful approach is a one-pot condensation of ortho-nitrobenzaldehydes with various amines (both anilines and aliphatic amines) followed by a reductive cyclization promoted by tri-n-butylphosphine at a lower temperature of 80 °C. nih.govorganic-chemistry.org This operationally simple method avoids the need to isolate intermediates and expands the substrate scope to include a variety of electronically diverse starting materials. organic-chemistry.org Research has also shed light on the reaction mechanism, presenting evidence for competent oxygenated intermediates (2H-indazole N-oxides), which suggests that non-nitrene pathways may be operational under certain conditions. nih.govescholarship.org The isolation of these N-oxides has even enabled a formal Cadogan cyclization to occur at room temperature. nih.govacs.orgescholarship.org

| Method | Precursor | Reducing Agent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Classical Cadogan | Nitroaromatic compounds | Trialkyl phosphites/phosphines | >150 °C (Reflux) | Robust but harsh; proceeds via nitrene intermediate | nih.gov |

| Mild One-Pot Cadogan | o-nitrobenzaldehydes + amines | Tri-n-butylphosphine | 80 °C in i-PrOH | Operationally simple, broad substrate scope, avoids isolating intermediates | nih.govorganic-chemistry.org |

| Interrupted Cadogan | Nitroaromatics | Phosphorus reagents | Controlled conditions | Allows isolation of 2H-indazole N-oxide intermediates | nih.govescholarship.org |

| Room Temperature Cadogan | Isolated 2H-indazole N-oxides | Phosphorus reagents | Room Temperature | Demonstrates formal cyclization under exceptionally mild conditions | acs.org |

Transition metal catalysis has revolutionized the synthesis of 2H-indazoles, offering high efficiency and broad functional group tolerance. benthamdirect.comresearchgate.net Various metals have been employed to facilitate C-N and N-N bond formations through diverse mechanistic pathways, including C-H activation and annulation sequences. nih.govresearchgate.net

Copper (Cu)-Catalysis : Copper catalysts are effective for one-pot, three-component reactions. A common method involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where the copper catalyst is key to forming both the C-N and N-N bonds. organic-chemistry.org Copper(I) oxide nanoparticles have also been used under ligand-free conditions. organic-chemistry.org

Palladium (Pd)-Catalysis : Palladium catalysts enable the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org The process involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation. organic-chemistry.org

Rhodium (Rh)-Catalysis : Rhodium(III) catalysts are used in tandem reactions, such as the C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters to yield 3-acyl-2H-indazoles. nih.gov Another Rh(III)-catalyzed route involves the [4+1] annulation of azoxy compounds with alkynes. semanticscholar.org

Cobalt (Co)-Catalysis : Cobalt complexes can promote C-H bond functionalization/addition/cyclization cascades. For instance, Cp*Co(III) has been used for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov

| Metal Catalyst | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper (Cu) | 2-bromobenzaldehydes, primary amines, NaN₃ | One-pot, three-component | Broad substrate scope, high functional group tolerance. | organic-chemistry.org |

| Palladium (Pd) | 2-bromobenzyl bromides, arylhydrazines | N-benzylation/N-arylation/oxidation | Operationally simple, regioselective for 2-aryl indazoles. | organic-chemistry.org |

| Rhodium (Rh) | Azoxy compounds, diazoesters/alkynes | C-H activation/[4+1] annulation | Access to functionalized indazoles (e.g., 3-acyl). | nih.govnih.gov |

| Cobalt (Co) | Azobenzenes, aldehydes | C-H functionalization/cyclization | Practical for N-aryl-2H-indazoles, tolerates wide functional groups. | nih.gov |

To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic approaches have been developed. benthamdirect.com These methods often rely on different activation strategies to construct the indazole ring.

One prominent strategy involves organophotoredox catalysis, which enables the direct C-H amination of 2H-indazoles with a variety of amines at room temperature under ambient air. organic-chemistry.orgacs.org Another approach utilizes visible-light irradiation without an external photocatalyst, where an electron donor-acceptor complex between 2-(ethynyl)aryltriazenes and arylsulfinic acids leads to 3-functionalized 2H-indazoles. organic-chemistry.org In the absence of light, thermochemical intramolecular oxidation/cyclization of these triazenes can also yield 2H-indazole-3-carbaldehydes. organic-chemistry.org Additionally, organophosphorus reagents can mediate the reductive cyclization of substituted benzamidines or hydrazone precursors to form 3-amino-2H-indazoles and 2H-indazol-2-amines, respectively. nih.gov Unprecedented metal-free regioselective halogenation of 2H-indazoles has also been achieved, providing mono- or poly-halogenated products by simply tuning reaction conditions. nih.govsemanticscholar.org

Green chemistry principles are increasingly being applied to indazole synthesis to create more sustainable and environmentally benign processes. benthamdirect.com A key focus is the use of green solvents; for example, copper(I) oxide nanoparticle-catalyzed three-component reactions have been successfully performed in polyethylene glycol (PEG 300). organic-chemistry.org

Metal-free approaches are inherently "greener," and many are promoted by visible light, a renewable energy source. rsc.org A metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene under visible light provides an efficient and neat route to 2H-indazoles with excellent yields. rsc.org Electrochemical methods also represent a sustainable approach, enabling regioselective functionalization of 2H-indazoles without the need for external oxidants or transition-metal salts. organic-chemistry.org Furthermore, efforts to render classical methods milder, such as lowering the reaction temperature of the Cadogan cyclization, contribute to greener synthetic profiles by reducing energy consumption and improving safety. nih.govorganic-chemistry.org

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and improved purity compared to conventional heating methods. eurekaselect.comjchr.org This technology has been successfully applied to the synthesis of 2H-indazoles.

For instance, a practical and high-yielding synthesis of disubstituted 2H-indazoles from 2-bromobenzaldehyde, an aromatic amine, and sodium azide uses a copper catalyst under microwave irradiation. eurekaselect.com Another novel route involves a microwave-assisted double Sonogashira coupling of diiodopyrazoles with terminal acetylenes, which takes only three minutes, followed by a thermal cyclization to form the 2H-indazole ring. clockss.org Microwave assistance has also been shown to be effective for the regioselective C3-formylation of 2H-indazoles using Selectfluor as an oxidant and DMSO as the formylating agent, providing key precursors for drug discovery. thieme-connect.de This rapid heating method enhances reaction efficiency, making it a valuable strategy for building libraries of indazole derivatives. researchgate.netmdpi.com

| Reaction Type | Reactants | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|---|

| Multicomponent Synthesis | 2-bromobenzaldehyde, amine, NaN₃ | [Cu(phen)(PPh₃)₂]NO₃ | High-yielding, scalable, rapid access to diverse 2H-indazoles. | eurekaselect.com |

| Double Sonogashira/Cyclization | Diiodopyrazole, terminal acetylene | Pd catalyst, CuI | Extremely short reaction time (3 minutes) for coupling step. | clockss.org |

| Reductive Cyclization | o-nitrobenzylidene amines | MoO₂Cl₂(dmf)₂, Ph₃P | Efficient synthesis of 2-aryl-2H-indazoles. | organic-chemistry.org |

| C3-Formylation | 2H-indazoles | Selectfluor, DMSO | Efficient access to 3-formyl 2H-indazoles with moderate to good yields. | thieme-connect.de |

Regioselective Functionalization of the Indazole Nucleus

The precise control of substituent placement on the indazole core is paramount for developing targeted molecular agents. The inherent tautomerism of the indazole ring, primarily between the more thermodynamically stable 1H-indazole and the 2H-indazole forms, presents a significant challenge in regioselective synthesis. acs.org Direct alkylation of the indazole nitrogen often yields a mixture of N1 and N2 isomers, necessitating the development of sophisticated strategies to achieve high selectivity. acs.org

Selective N2-Alkylation Strategies for 2H-Indazole Formation

Achieving selective alkylation at the N2 position is crucial for the synthesis of 2H-indazoles. The outcome of N-alkylation is influenced by steric and electronic effects of substituents on the indazole ring, as well as the choice of reagents and reaction conditions. nih.gov While N1-substituted indazoles are often the thermodynamically favored products, several methods have been developed to favor the kinetic N2-isomer. researchgate.net

Another reliable method for introducing small alkyl groups is the use of Meerwein salts. For instance, trimethyloxonium (B1219515) tetrafluoroborate (B81430) and triethyloxonium (B8711484) hexafluorophosphate (B91526) have been successfully employed for the efficient and regioselective synthesis of 2-methyl-2H-indazoles and 2-ethyl-2H-indazoles, respectively, with yields often exceeding 85%. nih.govresearchgate.net Furthermore, the electronic properties of the indazole ring can direct alkylation; indazoles bearing electron-withdrawing groups like -NO2 or -CO2Me at the C7 position have shown excellent N2 regioselectivity (≥ 96%). nih.govnih.gov

A summary of key N2-alkylation strategies is presented below.

| Alkylating Agent | Catalyst / Base | Conditions | Regioselectivity (N2) | Reference |

| Alkyl 2,2,2-trichloroacetimidates | Trifluoromethanesulfonic acid or Cu(II) triflate | Mild | High | wikipedia.orgnbinno.com |

| Trimethyloxonium tetrafluoroborate | - | EtOAc, rt | High (86-96% yield) | nih.gov |

| Diazo compounds | Trifluoromethanesulfonic acid (TfOH) | Metal-free | High (N2/N1 up to 100/0) | nih.gov |

| Trialkyl orthoformate | - | Thermodynamic control | High | researchgate.net |

| α-bromocarbonyl compounds | Gallium/Aluminium or Aluminium-mediated | - | High | acs.org |

Introduction of Fluorine at Specific Positions (e.g., C6) in Indazole Derivatives

The introduction of fluorine into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity. wikipedia.orgacs.org While direct C-H fluorination of heterocycles is an active area of research, achieving regioselectivity on the benzene (B151609) ring of the indazole nucleus, particularly at the C6 position, remains challenging.

A common and effective strategy is not to fluorinate the pre-formed indazole ring but to construct the ring from a fluorinated precursor. A key intermediate, 6-fluoro-1H-indazol-3-ol, can be synthesized in high yield (81%) from 2-amino-4-fluorobenzoic acid. nih.gov The synthesis involves diazotization of the amino group, followed by a cyclization reaction. nih.gov This precursor can then be further modified, for example, by deoxygenation and subsequent N-methylation, to arrive at the target 6-fluoro-2-methyl-2H-indazole. The presence of a fluorine atom at the C6 position has been shown to be particularly beneficial in certain therapeutic contexts, such as significantly enhancing the inhibitory potency of Rho kinase (ROCK1) inhibitors. acs.org

In contrast to the challenges of C6-fluorination, direct fluorination at the C3 position of 2H-indazoles has been successfully developed. A metal-free method using N-fluorobenzenesulfonimide (NFSI) in water provides direct access to 3-fluoro-2H-indazole derivatives with high regioselectivity and broad functional group tolerance. wikipedia.org This highlights the differential reactivity of the C-H bonds on the indazole scaffold.

Direct C-H Functionalization and Derivatization at C3, C5, C6 positions of 2H-Indazoles

Direct C-H functionalization has emerged as a powerful, atom-economical tool for the late-stage modification of heterocyclic scaffolds. researchgate.netnbinno.com For 2H-indazoles, the C3 position is the most electronically activated and thus the most common site for direct functionalization. In contrast, derivatization at the C5 and C6 positions of the benzene ring portion is less commonly achieved through direct C-H activation on the intact indazole and often relies on strategies where the substituent is incorporated into the precursor before cyclization.

C3-Position Functionalization: A wide array of methodologies have been developed to introduce diverse functional groups at the C3 position:

Arylation: Palladium-catalyzed direct arylation provides an efficient route to 2,3-diaryl indazoles. nih.gov

Halogenation: Metal-free conditions using N-halosuccinimides (NBS or NCS) can achieve highly regioselective mono- or poly-halogenation at the C3 position. nih.gov

Trifluoro/Difluoromethylation: A sustainable electrochemical approach enables the regioselective introduction of trifluoromethyl and difluoromethyl groups at the C3 position without external oxidants or transition metals. researchgate.net

Carbamoylation: Visible-light-promoted, transition-metal-free protocols allow for the direct C3-carbamoylation of 2H-indazoles. acs.org

Acylation and Alkylation: Rhodium(III)-catalyzed processes, often using a directing group strategy, can be used for C-H acylmethylation and other C-C bond formations. researchgate.net

Isocyanide Insertion: A palladium(II)-catalyzed C-H functionalization via isocyanide insertion leads to the synthesis of novel and diverse heterocyclic systems fused to the indazole core. wikipedia.org

C5 and C6-Position Derivatization: Direct C-H activation at the C5 or C6 positions of a pre-formed 2H-indazole is challenging due to lower reactivity compared to the C3 and C7 positions. A successful strategy to achieve substitution at these positions involves the cyclization of appropriately substituted precursors. For instance, cobalt(III)-catalyzed C-H functionalization/addition/cyclization cascades using substituted azobenzenes allow for the specific placement of functional groups at the 5-, 6-, and 7-positions of the resulting indazole ring. acs.org This approach builds the heterocyclic core with the desired substitution pattern already in place on the benzene ring precursor. acs.org

Synthesis of this compound Precursors and Strategic Intermediates

The synthesis of the target compound relies heavily on the availability of key fluorinated precursors and intermediates. A convergent synthetic approach, where the fluorinated benzene ring is prepared and then cyclized to form the indazole core, is often the most efficient route.

A critical building block is 2-amino-4-fluorobenzonitrile. nbinno.comnbinno.com This intermediate is valuable due to its ortho-amino and cyano groups on a fluorinated ring, which facilitates efficient cyclization reactions to form heterocyclic systems. nbinno.comnbinno.com The fluorine atom in this precursor imparts desirable properties, such as enhanced metabolic stability, to the final product. nbinno.com

Another important synthetic route for forming the 2H-indazole core is the Davis-Beirut reaction. wikipedia.orgnih.govacs.org This reaction is a robust N-N bond-forming heterocyclization that proceeds from o-nitrobenzylamines or related starting materials under either acidic or basic conditions to form 2H-indazoles. nih.govwikipedia.org By starting with a fluorinated o-nitrobenzylamine, this method can be used to construct the 6-fluoro-2H-indazole scaffold. The reaction is appealing due to its use of inexpensive starting materials and avoidance of toxic metals. wikipedia.org

Furthermore, intermediates such as 4-bromo-6-fluoro-1H-indazole are highly valuable. This compound can be synthesized from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene through a sequence involving reaction with DMF-DMA and pyrrolidine, followed by reductive cyclization. chemicalbook.com The bromine atom at the C4 position serves as a versatile handle for subsequent cross-coupling reactions, allowing for further diversification of the indazole scaffold before or after the strategic N2-methylation step.

Late-Stage Functionalization and Modification of Indazole Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules, enabling rapid exploration of structure-activity relationships without resorting to de novo synthesis. nih.govnih.govuga.edu For the indazole scaffold, LSF can be applied to introduce key groups like methyl and fluoro moieties onto an advanced intermediate.

Late-Stage Methylation: The introduction of a methyl group at the N2 position of a pre-formed 6-fluoro-1H-indazole is a critical late-stage step. While classic alkylating agents can be used, methods that offer high selectivity and compatibility with complex functional groups are preferred. A novel protocol for N-methylation of heterocycles like indoles uses phenyl trimethylammonium iodide as a safe and highly monoselective methylating agent under mild basic conditions. acs.org For C-H methylation, methods merging decatungstate photocatalysis with nickel-mediated bond formation have been developed for the direct methylation of C(sp3)–H bonds in saturated heterocycles, a strategy applicable to modifying alkyl substituents on an indazole core. nih.govprinceton.edu

Late-Stage Fluorination: While synthetically valuable, late-stage C-H fluorination of electron-rich aromatic systems like indazole can be challenging. Electrophilic fluorination of a complex tricyclic indazole, for example, can be unsuccessful due to competing oxidation at other labile sites. nih.gov This often necessitates installing the fluorine atom at an earlier stage of the synthesis. nih.gov However, advances continue to be made. Copper-mediated radiofluorination has been developed for the late-stage introduction of the fluorine-18 isotope for PET imaging, highlighting specialized applications of LSF. nih.gov These methods can target aryl halides, boronic esters, and in some cases, direct C-H bonds for fluorination. nih.gov

Stereoselective Synthesis of Chiral 2H-Indazole Derivatives

The creation of chiral centers in indazole derivatives is of significant interest for developing stereospecific therapeutic agents. Asymmetric synthesis provides a route to enantioenriched indazoles, often by functionalizing the core scaffold or building it through a stereoselective process.

One powerful strategy involves the enantioselective functionalization of the C3 position. A highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis with a chiral phosphine ligand. mit.eduacs.orgsemanticscholar.org This method employs an umpolung strategy, where the indazole is rendered electrophilic, to allow for the formation of C3-allyl-1H-indazoles with quaternary chiral centers in high yields and excellent enantioselectivity. mit.edumit.edu DFT calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state that governs the enantioselectivity. acs.orgnih.gov

Another approach involves asymmetric aminocatalysis to construct complex chiral architectures. An iminium/enamine cascade process, reacting 1H-indazole derivatives with α,β-unsaturated aldehydes, leads to the formation of enantioenriched fused polycyclic indazole systems. acs.orgresearchgate.netnih.gov This domino aza-Michael/intramolecular cyclization strategy effectively builds stereochemically complex scaffolds incorporating the indazole nucleus. researchgate.netnih.gov

Chemical Transformations and Derivatization of 6 Fluoro 2 Methyl 2h Indazole

Substitution Reactions on the Indazole Core

The indazole nucleus is amenable to various substitution reactions, allowing for the introduction of a wide range of functionalities. Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the 2H-indazole scaffold.

The regioselective introduction of halogen atoms onto the 2H-indazole core is a valuable transformation, as the resulting halo-derivatives serve as versatile intermediates for further modifications, such as cross-coupling reactions. nih.gov

Metal-free methods for the direct C-H halogenation of 2H-indazoles have been developed using N-halosuccinimides (NXS). nih.govrsc.org For 2-substituted indazoles, bromination with N-bromosuccinimide (NBS) and chlorination with N-chlorosuccinimide (NCS) have been shown to proceed with high regioselectivity, primarily at the C3 position. rsc.orgresearchgate.net The presence of an electron-withdrawing fluorine atom on the benzene (B151609) ring, as in 6-fluoro-2-methyl-2H-indazole, is compatible with these reaction conditions. rsc.org By adjusting the stoichiometry of the halogenating agent and the reaction conditions, it is possible to achieve mono- or poly-halogenation. nih.govrsc.org For instance, while mono-bromination occurs selectively at the C3 position, subsequent halogenation can occur at the C5 or C7 positions. rsc.org

Direct C-H fluorination of 2H-indazoles has also been achieved. A metal-free method utilizing N-fluorobenzenesulfonimide (NFSI) in water under ambient conditions provides direct access to C3-fluorinated indazole derivatives. organic-chemistry.org This reaction is believed to proceed through a radical mechanism. organic-chemistry.org

Table 1: Representative Halogenation Reactions on 2H-Indazole Scaffolds

| Reagent | Position of Substitution | Solvent | Conditions | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | C3 | H₂O or EtOH | 25 °C | rsc.org |

| N-Chlorosuccinimide (NCS) | C3 | H₂O or EtOH | 25 °C | rsc.org |

Beyond halogenation, a variety of functional groups can be installed on the 2H-indazole core, significantly expanding its chemical diversity.

Cyanomethylation: The cyanomethyl group is a valuable functional handle, as the cyano moiety can be converted into amines, amides, or carboxylic acids. Visible-light-promoted photocatalysis offers a mild and efficient method for the direct C3-H cyanomethylation of 2H-indazoles. nih.govacs.org Using bromoacetonitrile (B46782) as the cyanomethyl radical source and an iridium-based photocatalyst, this transformation proceeds at room temperature. nih.govacs.org The reaction demonstrates good functional group tolerance, and studies have shown that 2H-indazoles bearing electron-withdrawing groups, such as fluorine, are suitable substrates for this reaction. nih.govacs.org For example, (6-Fluoro-2-phenyl-2H-indazol-3-yl)acetonitrile has been synthesized using this method, demonstrating the viability of this reaction on a 6-fluoro-indazole scaffold. nih.gov

Acylation: Acylation, particularly formylation, introduces a key carbonyl group for further derivatization. A microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been developed. thieme-connect.deresearchgate.net In this reaction, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the formylating agent. thieme-connect.de The reaction proceeds rapidly under microwave irradiation and tolerates a range of substituents on the N2-position, including alkyl and aryl groups. thieme-connect.de Control experiments suggest the reaction occurs via a radical pathway. thieme-connect.deresearchgate.net This method provides an efficient route to 3-formyl-2H-indazoles, which are useful precursors for drug discovery. thieme-connect.de

Table 2: Functionalization Reactions on the 2H-Indazole Core

| Reaction | Reagents | Position | Conditions | Reference |

|---|---|---|---|---|

| Cyanomethylation | Bromoacetonitrile, Ir(ppy)₃ | C3 | Blue LED, Room Temp. | nih.gov, acs.org |

| Formylation | Selectfluor, DMSO | C3 | Microwave, 125 °C | thieme-connect.de, researchgate.net |

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction of the indazole core or its substituents can lead to novel derivatives. A key transformation in this area is the chemistry of 2H-indazole N-oxides. These compounds can be synthesized through an "interrupted Cadogan reaction" under mild conditions. escholarship.org The resulting N-oxides are competent intermediates that can undergo deoxygenation to yield the parent 2H-indazole. escholarship.org This deoxygenation can be achieved under various reductive conditions, including with phosphorus reagents or catalytic hydrogenation, effectively completing a formal Cadogan cyclization under mild, phosphorus-free conditions at ambient temperature. escholarship.org This oxidation-reduction sequence provides a pathway to manipulate the electronic properties of the indazole ring and access different reactivity patterns.

Cyclization Reactions Leading to Extended and Fused Heterocyclic Systems

The this compound core can be used as a building block for the synthesis of more complex, fused heterocyclic systems. One approach involves the functionalization of the indazole at two adjacent positions, followed by a ring-closing reaction. More direct methods involve transition-metal-catalyzed C-H activation and annulation reactions. For example, cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascades have been developed for the convergent assembly of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov While this method builds the indazole ring itself, similar C-H activation strategies on a pre-formed indazole could be envisioned to construct fused rings. For instance, functionalizing the C7 position of this compound with a suitable group could enable an intramolecular cyclization to form a new ring fused to the benzene portion of the indazole.

Strategies for Modification of N-Substituents (e.g., Methyl Group, Other Alkyl/Aryl Groups)

While the target molecule is N2-methylated, the synthesis of analogs with different N-substituents is crucial for structure-activity relationship studies. The regioselective N2-alkylation of 1H-indazoles is a common strategy to produce 2-alkyl-2H-indazoles. organic-chemistry.orgsemanticscholar.org Various methods have been developed to achieve high selectivity for the N2 position over the more thermodynamically stable N1 position. One efficient method involves the use of trimethyloxonium (B1219515) tetrafluoroborate (B81430) or triethyloxonium (B8711484) hexafluorophosphate (B91526) for methylation or ethylation, respectively. semanticscholar.org Another approach utilizes alkyl 2,2,2-trichloroacetimidates in the presence of a promoter like trifluoromethanesulfonic acid. organic-chemistry.org Direct alkylation with allyl and benzyl (B1604629) bromides has also been shown to be regioselective for the N2 position. rsc.org While demethylation of the N2-methyl group can be challenging, these synthetic strategies allow for the de novo synthesis of 6-fluoro-2H-indazole derivatives with a wide variety of alkyl or aryl groups at the N2 position, providing access to a broad chemical space.

Biological Activities and Medicinal Chemistry Applications of 6 Fluoro 2 Methyl 2h Indazole Derivatives

General Pharmacological Relevance and Broad Spectrum of Indazole Derivatives

Indazole derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. nih.gov The indazole nucleus, consisting of a benzene (B151609) ring fused to a pyrazole ring, provides a versatile scaffold for the development of therapeutic agents. mdpi.com

Numerous studies have demonstrated that compounds containing the indazole core exhibit a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The therapeutic potential of indazole derivatives is underscored by the number of approved drugs and clinical candidates containing this moiety. For instance, pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor. nih.gov The diverse biological activities of indazole-containing compounds have made them a focal point for drug discovery and development efforts.

Enzyme Inhibition Profiles

Derivatives of the 2H-indazole scaffold have been investigated for their ability to inhibit various enzymes, playing crucial roles in different disease pathways.

Kinase Inhibition

The inhibition of protein kinases is a major strategy in the development of targeted cancer therapies. While specific data for 6-fluoro-2-methyl-2H-indazole derivatives are limited for many kinases, research on closely related indazole structures provides insights into their potential as kinase inhibitors.

PARP1 Inhibition : A potent series of substituted 2-phenyl-2H-indazole-7-carboxamides were synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase (PARP). Notably, a substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog demonstrated excellent PARP enzyme inhibition with an IC₅₀ value of 4 nM. nih.gov

CRAF Inhibition : In a study focused on developing selective CRAF inhibitors, a series of 3-carboxamido-2H-indazole-6-arylamide derivatives were synthesized. One of the most promising compounds was found to be a potent and selective CRAF inhibitor with an IC₅₀ value of 38.6 nM, showing over 270-fold selectivity over BRAF kinase. nih.gov

Pim Kinase Inhibition : Research into Pim kinase inhibitors has explored various indazole-based scaffolds. One study described the synthesis and evaluation of new 6-azaindazole derivatives, which showed picomolar biochemical potency against all three Pim kinases. nih.gov Another study identified pyrrolo[2,3-g]indazole derivatives with sub-micromolar inhibitory potencies against Pim-1 and Pim-3. nih.gov

Aurora Kinase Inhibition : Indazole derivatives have been identified as potent inhibitors of Aurora kinases. A study utilizing in silico fragment-based and knowledge-based drug design led to the discovery of novel indazole derivatives as potent Aurora kinase inhibitors, with some compounds showing dual inhibition of Aurora A and B, while others were selective for either isoform. nih.gov

IDO1 Inhibition : Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy. A series of N′-hydroxyindazolecarboximidamides were designed and synthesized as novel IDO1 inhibitors. nih.gov Another study reported on 4,6-substituted-1H-indazole derivatives as potent IDO1/TDO dual inhibitors. researchgate.net

For other kinases such as FGFR, PI3Kδ, GSK-3, BRAFV600E, VEGFR-2, Bcr-Abl, HIF-1, and Carbonic Anhydrase, specific inhibitory data for this compound derivatives were not prominently available in the reviewed literature.

Receptor Binding Studies

CCR4 Antagonism : A series of indazole arylsulfonamides were synthesized and evaluated as allosteric antagonists of the human CC-chemokine receptor 4 (CCR4). The study included 6-fluoro analogues, indicating that this substitution pattern is of interest for developing CCR4 antagonists. acs.org

Anticancer Activity Research

The anticancer potential of indazole derivatives is a significant area of research, with studies exploring both their effects on cancer cell lines and their efficacy in animal models.

In Vitro Antiproliferative Activity against Various Cancer Cell Lines

Numerous studies have reported the in vitro antiproliferative activity of various indazole derivatives against a range of human cancer cell lines. While specific data for a broad panel of cell lines for this compound derivatives is not compiled in a single source, data from various studies on related compounds highlight the potential of this scaffold.

For example, a study on a series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values in the micromolar to sub-micromolar range. rsc.org Another study on novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, a related heterocyclic structure, also demonstrated good cytotoxic activity in vitro against human cervical (HeLa), breast (MCF-7), colon (CaCO-2), and laryngeal (Hep-2) carcinomas. nih.gov

Below is a representative table of in vitro antiproliferative activity for some indazole and related fluoro-substituted derivatives from the literature.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indazole Derivative (2f) | 4T1 (murine breast cancer) | 0.23 | rsc.org |

| Indazole Derivative (2f) | HepG2 (human liver cancer) | 0.80 | rsc.org |

| Indazole Derivative (2f) | MCF-7 (human breast cancer) | 0.34 | rsc.org |

| Indazole-pyrimidine hybrid (5f) | MCF-7 (human breast cancer) | 1.858 | mdpi.com |

| Indazole-pyrimidine hybrid (5f) | A549 (human lung cancer) | 3.628 | mdpi.com |

| Indazole-pyrimidine hybrid (5f) | Caco-2 (human colorectal adenocarcinoma) | 1.056 | mdpi.com |

| Fluoro-substituted benzimidazole (ORT14) | A549 (human lung cancer) | 0.377 | acgpubs.org |

| Fluoro-substituted benzimidazole (ORT14) | HeLa (human cervical cancer) | 0.188 | acgpubs.org |

| Fluoro-substituted benzimidazole (ORT15) | A375 (human melanoma) | 0.177 | acgpubs.org |

In Vivo Antitumor Efficacy in Preclinical Models

Preclinical studies in animal models provide crucial information on the potential therapeutic efficacy of new compounds. One study reported that an indazole derivative could suppress the growth of a 4T1 tumor model in mice. rsc.org In another study, fluoro-substituted 6-amino-2-phenylbenzothiazole derivatives demonstrated significant antitumor activity in vivo against murine melanoma (B16-F10), fibrosarcoma (FsaR), and squamous cell carcinoma (SCCVII). nih.gov These findings suggest that indazole-based compounds, including those with fluoro-substitutions, warrant further investigation for their in vivo anticancer effects. However, specific in vivo antitumor efficacy data for this compound derivatives were not found in the reviewed literature.

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of this compound have demonstrated notable potential in oncology by inducing programmed cell death (apoptosis) and modulating the cell cycle in cancer cells. rsc.org Certain synthesized indazole derivatives have shown the ability to inhibit the proliferation of cancer cells and halt their growth. nih.gov For instance, specific compounds have been observed to arrest the cell cycle at the G2/M phase, a critical checkpoint for cell division, thereby preventing the replication of cancerous cells. rsc.orgnih.gov This disruption of the normal cell cycle can trigger apoptosis. nih.gov

The induction of apoptosis is often confirmed through various cellular and molecular techniques. One key indicator is the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, coupled with the downregulation of anti-apoptotic proteins such as Bcl-2. rsc.orgrsc.org This shift in the balance between pro- and anti-apoptotic factors is a hallmark of the mitochondrial pathway of apoptosis. rsc.org

Modulation of Key Cellular Pathways (e.g., Reactive Oxygen Species, Mitochondrial Membrane Potential, Matrix Metalloproteinases)

The anticancer effects of this compound derivatives extend to the modulation of critical cellular pathways that are often dysregulated in cancer. rsc.org

Reactive Oxygen Species (ROS): Some derivatives have been shown to increase the levels of reactive oxygen species within cancer cells. rsc.org Elevated ROS can lead to oxidative stress, which damages cellular components and can trigger apoptosis. rsc.orgnih.gov

Mitochondrial Membrane Potential (MMP): A decrease in mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. rsc.org Studies have indicated that certain indazole derivatives can disrupt the MMP in cancer cells, leading to the release of pro-apoptotic factors from the mitochondria. rsc.org

Matrix Metalloproteinases (MMPs): MMPs are enzymes that play a crucial role in tumor invasion and metastasis by degrading the extracellular matrix. nih.gov Some indazole derivatives have been found to inhibit the activity of MMPs, such as MMP-9, while increasing the levels of their natural inhibitors, like tissue inhibitor of matrix metalloproteinase 2 (TIMP2). rsc.orgnih.gov This modulation of MMP activity suggests a potential to reduce the metastatic spread of cancer. rsc.org

Other Potential Biological Activities (e.g., antiviral, anti-inflammatory, herbicidal)

Beyond their anticancer properties, the versatile scaffold of indazole derivatives has led to the exploration of other potential therapeutic and agricultural applications. nih.govsci-hub.seresearchgate.net

Antiviral Activity: The indazole nucleus is a structural component of various compounds that have been investigated for their antiviral properties. rsc.org

Anti-inflammatory Effects: Indazole derivatives have been studied for their anti-inflammatory potential. researchgate.netmdpi.com Some compounds have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which are key mediators of inflammation. mdpi.com

Herbicidal Activity: Certain indazole derivatives have been designed and synthesized as potential herbicides. mdpi.comresearchgate.net These compounds have demonstrated inhibitory effects on the root growth of various weeds, suggesting their potential use in agriculture. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) Principles

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is fundamental for designing more potent and selective therapeutic agents. nih.govnih.govnih.gov

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom into the indazole scaffold can significantly influence the molecule's biological activity. rsc.orgresearchgate.net Fluorine's high electronegativity and small size can alter key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.org For example, the position of the fluorine atom can dramatically affect inhibitory potency. In one study, a fluorine at the C6 position of an indazole derivative resulted in a significant enhancement of ROCK1 inhibitory potency compared to a fluorine at the C4 position. rsc.org The presence of fluorine can also improve oral bioavailability. rsc.org

Role of N2-Methylation and Other N-Substituents in Pharmacological Properties

The substitution pattern on the nitrogen atoms of the indazole ring is a critical determinant of the pharmacological properties of these compounds. rsc.org Methylation of indazoles can lead to a mixture of 1-methyl and 2-methyl isomers, with the ratio depending on the other substituents on the ring. rsc.org The position of the methyl group (N1 vs. N2) can significantly impact the molecule's interaction with its biological target. rsc.org The nature of the substituent at the N-1 position of the indazole ring has been shown to have a stronger effect on the potency against certain enzymes than others. nih.gov

Influence of Substituents at C3, C4, C5, and C6 Positions on Efficacy and Potency

The type and placement of substituents on the carbocyclic ring of the indazole nucleus play a crucial role in determining the efficacy and potency of the derivatives. nih.govnih.gov

C3 Position: The C3 position is a common site for modification and is often critical for the compound's biological activity. nih.govchim.it A variety of substituents at this position have been explored to optimize interactions with biological targets. nih.govnih.gov

C4, C5, and C6 Positions: Substituents at these positions can significantly modulate the biological activity. For example, a hydrophobic group at the C6 position has been shown to be important for the anti-cancer activity of some indazole derivatives. nih.gov The specific nature and size of the substituent at the C6 position can influence the antiproliferative activity against different cancer cell lines. nih.gov Similarly, the presence of fluorine at the C6 position has been shown to enhance the inhibitory potency of certain kinase inhibitors. rsc.org

Ligand Efficiency and Fragment-Based Design

The principles of fragment-based drug discovery (FBDD) have identified the this compound scaffold as a valuable starting point for the development of potent and selective inhibitors for various therapeutic targets. This approach focuses on identifying small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency (LE). These fragments then serve as a foundation for building larger, more potent lead compounds through structure-guided optimization.

Fragment-based screening has emerged as a powerful alternative to traditional high-throughput screening (HTS) due to its more efficient sampling of chemical space and higher hit rates. The core idea is that smaller molecules with weaker binding affinities can be more efficiently optimized into high-quality drug candidates compared to larger, more complex molecules with similar initial potencies.

The utility of a fragment is often assessed using metrics such as Ligand Efficiency (LE). LE is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a valuable tool for normalizing binding affinity with respect to molecular size, allowing for a more direct comparison of the binding efficiency of different fragments. A higher LE value indicates a more optimal interaction between the fragment and the target protein.

In the context of this compound, its rigid bicyclic structure, combined with the strategically placed fluorine and methyl groups, provides a well-defined vector for interaction with protein targets. The fluorine atom can engage in favorable hydrogen bonds and other non-covalent interactions, while the methyl group can occupy hydrophobic pockets.

The process of evolving a fragment hit, such as a this compound derivative, into a lead compound typically involves iterative cycles of structural modification and biological evaluation. Techniques like structure-based design, where the X-ray crystal structure of the fragment bound to the target protein is used to guide chemical modifications, are instrumental in this process. By growing the fragment to exploit additional binding interactions within the target's active site, potency can be significantly increased while maintaining favorable physicochemical properties.

For instance, a fragment screen might identify a simple this compound core as a binder to a kinase target. Subsequent optimization could involve the addition of substituents at various positions of the indazole ring to enhance affinity and selectivity. The LE of the initial fragment and the subsequent, more potent analogs would be closely monitored throughout this process to ensure that the increase in potency is not simply a result of increasing molecular size and lipophilicity, but rather due to improved binding efficiency.

A review of recent literature highlights the successful application of FBDD to the broader indazole scaffold. For example, a series of 1H-indazole-based derivatives were identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) with excellent ligand efficiencies ranging from 0.30 to 0.48 nih.gov. Similarly, a fragment-based approach was employed to discover 6-arylindazole inhibitors of Janus kinase (JAK) nih.govnih.gov. These examples underscore the potential of the indazole core, and by extension the this compound variant, as a privileged scaffold in fragment-based drug discovery.

To illustrate the concept of ligand efficiency in the context of fragment-based design starting with a this compound core, a representative data table is provided below. The data is hypothetical but reflects the typical progression of a fragment-to-lead optimization campaign.

Table 1: Representative Ligand Efficiency Data for this compound Derivatives

| Compound ID | Structure | IC50 (µM) | pIC50 | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |

| Fragment 1 | This compound | 250 | 3.60 | 11 | 0.33 |

| Analog 1a | (Structure with a small polar group added) | 50 | 4.30 | 14 | 0.31 |

| Analog 1b | (Structure with a hydrophobic extension) | 10 | 5.00 | 16 | 0.31 |

| Lead 1 | (Optimized structure with enhanced interactions) | 0.1 | 7.00 | 20 | 0.35 |

Note: The structures and data in this table are illustrative examples to demonstrate the principles of ligand efficiency calculation and are not based on specific experimental results for the this compound core.

The data in the table demonstrates how the initial fragment, with a modest affinity, can be evolved into a potent lead compound. While the intermediate analogs show increased potency, their LE values remain similar, indicating that the gain in affinity is proportional to the increase in size. The final lead compound, however, shows a significant improvement in both potency and ligand efficiency, signifying a more optimized and efficient binding to the target. This systematic approach, guided by metrics like ligand efficiency, is a cornerstone of modern medicinal chemistry and highlights the potential of scaffolds like this compound in the development of novel therapeutics.

Molecular Interactions, Mechanistic Investigations, and Supramolecular Chemistry

Elucidation of Specific Molecular Targets and Binding Modes of 6-fluoro-2-methyl-2H-indazole Derivatives

The indazole nucleus is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities. nih.gov Substituted indazoles have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov For instance, certain derivatives of the indazole scaffold have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a tyrosine kinase. nih.gov In one study, a series of 1H-indazol-3-amine derivatives were designed as FGFR1 inhibitors, with one compound containing a 2,6-difluoro-3-methoxyphenyl group demonstrating an IC₅₀ value of less than 4.1 nM. nih.gov While specific molecular targets for this compound itself are not detailed in the provided research, the broader class of fluorinated indazoles has been investigated for its inhibitory effects, such as on Nitric Oxide Synthase (NOS). researchgate.net

Molecular modeling studies on related fluorinated compounds have provided insights into potential binding modes. For example, in the context of an antiviral agent, the 2'-fluoro moiety was found to promote positive binding to a viral polymerase through hydrogen bonding and van der Waals interactions. nih.gov This suggests that the fluorine atom on the 6-position of the this compound ring could similarly participate in specific interactions within a target's binding pocket, contributing to affinity and selectivity. The binding of indazole derivatives to kinase domains often involves key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Detailed Analysis of Enzyme-Inhibitor Interactions and Allosteric Modulation

Enzyme-inhibitor interactions involving indazole derivatives can be highly specific, leading to potent biological effects. These compounds can act as competitive inhibitors, binding to the active site of an enzyme, or as allosteric modulators, binding to a secondary site to alter the enzyme's conformation and activity. nih.gov Allosteric sites are often less conserved across receptor subtypes than active (orthosteric) sites, allowing allosteric modulators to achieve greater selectivity. nih.gov Allosteric modulators tend to be smaller, more lipophilic, and more rigid compounds compared to their orthosteric counterparts. nih.gov

Recent advances in drug discovery have highlighted the success of allosteric inhibitors, such as Cobimetinib (a MEK1/2 inhibitor) and Ivosidenib (an IDH1 inhibitor), which have received FDA approval. nih.gov For kinase inhibitors, the indazole scaffold can position various substituents to interact with specific residues in or near the ATP-binding pocket. The interactions often involve hydrogen bonds with the hinge region of the kinase, while other parts of the molecule engage in hydrophobic and van der Waals interactions with surrounding amino acid residues. The fluorine atom at the 6-position can alter the electronic properties of the indazole ring and participate in favorable interactions, such as hydrogen bonds or halogen bonds, potentially enhancing binding affinity and modifying the inhibitory mechanism.

Supramolecular Interactions in Crystal Structures: Hydrogen Bonding, Aromatic Interactions, and Chiral Resolution

The crystal structure of a molecule is the ultimate representation of its supramolecular interactions. researchgate.net X-ray diffraction studies of indazole derivatives reveal the key non-covalent forces that govern their solid-state architecture, including hydrogen bonding and aromatic (π-π) interactions. bath.ac.ukfrontiersin.org

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-Methyl-6-nitro-2H-indazole | C—H⋯N Hydrogen Bond | Weak intermolecular interaction contributing to crystal packing. | nih.govresearchgate.net |

| 2-Methyl-6-nitro-2H-indazole | C—H⋯O Hydrogen Bond | Weak intermolecular interaction stabilizing the crystal lattice. | nih.govresearchgate.net |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | C—H⋯N/O Hydrogen Bond | Forms inversion-related dimers in the crystal structure. | nih.gov |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | C—H⋯π Interaction | A weak interaction that further stabilizes the extended structure. | nih.gov |

| 6-fluoro-9-methoxy-2H-dibenzo[e,g]indazole | Hydrogen Bonding & π-π Stacking | Key interactions observed in the crystal packing of this related 2H-indazole. | researchgate.net |

Proposed Mechanisms of Biological Action at the Cellular and Molecular Level

The biological action of indazole derivatives stems directly from their interaction with specific molecular targets. nih.gov When a derivative of this compound acts as an enzyme inhibitor, it modulates the signaling pathway controlled by that enzyme. For example, if the target is a receptor tyrosine kinase like FGFR, its inhibition would block downstream signaling cascades involved in cell proliferation, differentiation, and migration. nih.gov This can lead to an anti-proliferative effect in cancer cells that are dependent on FGFR signaling. nih.gov

At the molecular level, the mechanism begins with the binding of the indazole derivative to the enzyme's active or allosteric site. This binding event prevents the natural substrate from accessing the site or locks the enzyme in an inactive conformation. The resulting inhibition of enzymatic activity disrupts the normal flow of biochemical information within the cell. For instance, inhibiting a kinase prevents the phosphorylation of its substrate proteins, thereby halting the signal transduction pathway at a critical juncture. The cellular consequence could be the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of angiogenesis (the formation of new blood vessels), which are common mechanisms for anticancer agents. nih.gov

Spectroscopic Techniques for Structural Elucidation within Research Contexts

The unambiguous determination of a molecule's structure is fundamental in chemical research. For indazole derivatives, a combination of spectroscopic techniques is employed for complete structural elucidation. mmu.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a primary tool for deducing the connectivity of atoms. mmu.ac.ukwiley.com Two-dimensional NMR techniques, such as COSY, provide further confirmation of atom connectivity within the molecule. mmu.ac.uk

Mass spectrometry (MS) is used in conjunction with NMR to determine the molecular weight and elemental composition of the compound. mmu.ac.ukresearchgate.net Infrared (IR) spectroscopy helps identify the presence of specific functional groups based on their vibrational frequencies. researchgate.net

Computational Chemistry and Chemoinformatics Applications in 6 Fluoro 2 Methyl 2h Indazole Research

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-fluoro-2-methyl-2H-indazole, docking simulations are employed to understand how it might interact with the active site of a biological target, such as an enzyme or receptor. The process involves preparing the three-dimensional structures of both the ligand (the indazole derivative) and the protein target. Using scoring functions, the docking software then samples a vast number of possible conformations and orientations of the ligand within the target's binding site, estimating the binding affinity for each pose.

Research on various indazole derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been used to assess the binding of novel indazole derivatives against proteins implicated in renal cancer and human cyclooxygenase-2 (COX-2). nih.govnih.gov These simulations reveal crucial intermolecular interactions, such as hydrogen bonds, π-stacking, and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For this compound, the fluorine atom can participate in hydrogen bonding or halogen bonding, while the indazole ring itself is a prime candidate for π-π stacking interactions with aromatic residues like histidine, tyrosine, or phenylalanine in a protein's active site. nih.gov The predictions from these simulations provide a structural basis for a compound's activity and guide further optimization. nih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the target protein. More negative values typically indicate stronger binding. | Predicts the potential potency of the compound as an inhibitor or ligand for a specific target. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The bicyclic indazole ring system can engage in stacking interactions with aromatic amino acid residues in the target's active site. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein target. | The methyl group and the benzene (B151609) portion of the indazole ring contribute to favorable hydrophobic contacts. |

| Halogen Bonds | A non-covalent interaction involving a halogen atom (fluorine in this case) as an electrophilic species. | The fluorine atom at the 6-position can act as a halogen bond donor, influencing binding orientation and affinity. |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations provide valuable information about the geometry, stability, and reactivity of compounds like this compound. By solving the Schrödinger equation in an approximate manner, DFT can be used to optimize the molecular geometry and predict a variety of electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A small energy gap suggests that the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. nih.gov DFT is also used to predict spectroscopic properties, such as IR and NMR spectra, which can aid in the structural elucidation of newly synthesized compounds.

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates the molecule's susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates the molecule's susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in polar interactions with biological targets. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing regions of positive and negative potential. | Helps predict sites for hydrogen bonding and other non-covalent interactions. nih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug Likeness

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. In silico ADMET prediction models use a compound's structure to estimate its pharmacokinetic and toxicological profile, allowing for the early identification of potential liabilities. For this compound, these predictive models can assess its "drug-likeness" without the need for immediate synthesis and biological testing.

These chemoinformatic tools calculate a range of molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area. These descriptors are then used in established models, like Lipinski's Rule of Five, to predict properties such as oral bioavailability. doi.org Other models can predict potential for metabolism by cytochrome P450 enzymes, plasma protein binding, blood-brain barrier penetration, and potential toxicity, including mutagenicity or cardiotoxicity. doi.orgnih.gov Early-stage filtering of compounds based on predicted ADMET profiles helps to prioritize candidates with a higher probability of success in later developmental stages.

| Property | Description | Importance in Drug Discovery |

|---|---|---|

| Aqueous Solubility | The ability of the compound to dissolve in water. | Crucial for absorption and formulation. |

| Lipophilicity (LogP) | The partition coefficient between octanol (B41247) and water; measures how "fat-loving" a molecule is. | Affects absorption, membrane permeability, metabolism, and toxicity. |

| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross from the bloodstream into the central nervous system. | Essential for CNS-acting drugs, but undesirable for peripherally acting drugs. doi.org |

| CYP450 Inhibition/Metabolism | Prediction of interaction with key drug-metabolizing enzymes. | Helps to anticipate potential drug-drug interactions and metabolic instability. |

| hERG Inhibition | Prediction of binding to the hERG potassium channel. | A critical screen for potential cardiotoxicity. |

| Lipinski's Rule of Five | A set of rules of thumb to evaluate drug-likeness and predict oral bioavailability. | Provides a quick filter for compounds likely to have poor absorption or permeation. doi.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov When the three-dimensional structure of a biological target is unknown, ligand-based methods like QSAR are particularly valuable. A QSAR model is built using a training set of molecules with known activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule, and statistical methods are used to build an equation that correlates these descriptors with activity.

For the indazole class of compounds, QSAR studies have been successfully applied to understand the structural requirements for activities such as HIF-1α inhibition and antimicrobial effects. nih.govresearchgate.net A 3D-QSAR model, for example, generates contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) are favorable or unfavorable for activity. nih.gov Such a model could be developed for a series of analogs of this compound. The resulting model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. When applied to a ligand-target complex, an MD simulation can assess the stability of the binding pose predicted by docking. nih.gov

Starting with the docked structure of a this compound-protein complex, an MD simulation would place it in a simulated aqueous environment and track the atomic movements over nanoseconds or longer. Analysis of the simulation trajectory can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: How the ligand and protein adapt to each other's presence.

Key Interactions: The persistence of specific hydrogen bonds or other interactions throughout the simulation.

Role of Water: The influence of water molecules in mediating ligand-protein interactions.

Conformational analysis, often coupled with DFT calculations, is also crucial for understanding the preferred three-dimensional shape of the molecule itself, which can significantly influence its ability to fit into a binding site. acs.org

Virtual Screening and High-Throughput Computational Approaches

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than experimentally screening millions of compounds. There are two main strategies:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen large compound databases against the 3D structure of a biological target. nih.gov Millions of virtual compounds can be docked, and the top-scoring hits are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method searches for molecules in a database that are structurally or chemically similar to a known active compound.

A compound like this compound could be a "hit" identified from a virtual screen. nih.gov Alternatively, if it is a known active molecule, its structure could be used as a query in a ligand-based screen to find novel chemotypes with similar properties. High-throughput computational approaches enable the rapid assessment of massive chemical spaces, significantly expanding the possibilities for discovering novel lead compounds.

Future Directions and Emerging Research Avenues for 6 Fluoro 2 Methyl 2h Indazole Analogs

Development of Next-Generation Indazole-Based Therapeutics with Enhanced Specificity and Reduced Off-Target Effects

A primary objective in the evolution of 6-fluoro-2-methyl-2H-indazole analogs is the creation of next-generation therapeutics with superior target specificity and minimal off-target activity. Achieving this requires a deep understanding of the structure-activity relationships (SAR) that govern molecular interactions. The indazole nucleus is recognized as a versatile scaffold, and strategic modifications can significantly influence binding affinity and selectivity. nih.govnih.gov

Key strategies for enhancing specificity include:

Structure-Guided Design : Utilizing X-ray crystallography and computational modeling of target proteins allows for the rational design of analogs that fit precisely into the desired binding pocket. For instance, in the development of Aurora kinase inhibitors, computational modeling helped elucidate how different substituents on the indazole scaffold could confer isoform selectivity. researchgate.netepa.gov This approach can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that can be optimized to improve potency and selectivity.

Bioisosteric Replacement : The principle of bioisosteric replacement, where one atom or group of atoms is exchanged for another with similar physicochemical properties, is a powerful tool. nih.gov For example, replacing a metabolically liable group with a more stable isostere can improve pharmacokinetic properties without sacrificing activity. The fluorine atom in the 6-position of the parent scaffold already serves to modulate electronic properties and metabolic stability. nih.gov Further exploration of bioisosteres for other parts of the molecule could fine-tune its properties.

Fragment-Based Drug Discovery (FBDD) : FBDD can be employed to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked to develop more potent and selective lead compounds based on the indazole scaffold. This method was successfully used to identify novel indazole derivatives as potent Aurora kinase inhibitors. epa.govnih.gov

By focusing on these rational design principles, researchers can systematically modify the this compound core to develop drug candidates with a higher probability of clinical success due to improved safety profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound analogs. nih.govjsr.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the entire drug development process. mednexus.orgnih.gov

Applications of AI and ML in this context include:

High-Throughput Virtual Screening (HTVS) : AI/ML algorithms can screen massive virtual libraries of indazole derivatives against a specific biological target far more rapidly than traditional experimental methods. nih.gov This in silico high-throughput screening can prioritize a smaller, more manageable number of compounds for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models, built using ML techniques, can establish mathematical relationships between the chemical structures of indazole analogs and their biological activities. nih.gov These models can predict the potency of newly designed compounds, guiding chemists to focus on the most promising structures. For example, QSAR models have been developed for indazole derivatives targeting histone deacetylase (HDAC) in breast cancer. nih.gov

De Novo Drug Design : Generative AI models can design entirely new indazole-based molecules with desired properties. These models learn the underlying principles of molecular design from existing data and can generate novel structures that are optimized for potency, selectivity, and favorable pharmacokinetic profiles. researchgate.net

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. ML models trained on large ADMET datasets can provide early warnings about potential liabilities, allowing for the modification of structures to improve their drug-like properties before significant resources are invested. nih.gov

Table 1: Application of AI/ML in the Drug Discovery Pipeline for Indazole Analogs

| Stage | AI/ML Application | Potential Impact |

| Target Identification | Gene network analysis, kernel-based methods | Prioritization of promising drug targets for indazole-based therapies. nih.gov |

| Hit Identification | High-Throughput Virtual Screening (HTVS) | Rapid screening of large compound libraries to identify initial hits. nih.govnih.gov |

| Lead Optimization | QSAR, Molecular Docking, Generative Models | Design of analogs with improved potency, selectivity, and ADMET properties. nih.gov |

| Preclinical Development | Predictive ADMET models | Early identification and mitigation of potential toxicity and pharmacokinetic issues. nih.gov |

| Clinical Trials | Predictive modeling for patient recruitment | Optimization of clinical trial design and success rates. researchgate.net |

Exploration of New Biological Targets and Disease Indications Beyond Oncology

While the indazole scaffold has been extensively explored in oncology, particularly as kinase inhibitors, its therapeutic potential extends to a wide array of other diseases. nih.govnih.govrsc.org Future research should focus on systematically evaluating this compound analogs against new biological targets to address unmet medical needs in various therapeutic areas.

Potential non-oncology applications include:

Inflammatory Disorders : Indazole derivatives have shown promise as anti-inflammatory agents. nih.gov For instance, certain analogs act as selective inhibitors of cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE-4), both of which are key targets in inflammatory diseases like arthritis and asthma. sci-hub.seresearchgate.net

Neurodegenerative Diseases : The neuroprotective properties of some indazole compounds make them attractive candidates for treating conditions like Alzheimer's disease. Multi-target indazole derivatives have been designed to inhibit both cholinesterases and BACE1, two enzymes implicated in the pathology of Alzheimer's. nih.gov

Infectious Diseases : The indazole nucleus is a versatile scaffold for developing novel antimicrobial agents. nih.gov Derivatives have demonstrated activity against bacteria, fungi, and parasites, including Mycobacterium tuberculosis and Leishmania. researchgate.netnih.gov

Cardiovascular Conditions : Certain 1H-indazole derivatives have been investigated for their cardiovascular effects, including vasorelaxant activity, which could be beneficial in treating hypertension. nih.gov

A systematic screening of this compound analog libraries against a diverse panel of biological targets could uncover novel therapeutic opportunities and expand the clinical utility of this privileged scaffold.

Table 2: Investigated Therapeutic Areas for Indazole Derivatives

| Therapeutic Area | Biological Target(s) | Example Indication(s) | Reference(s) |

| Oncology | Protein Kinases (e.g., FGFR, VEGFR, Aurora) | Lung, Breast, Colon Cancer | nih.govrsc.org |

| Inflammation | COX-2, PDE-4 | Arthritis, Asthma | sci-hub.seresearchgate.net |

| Neurodegeneration | Cholinesterases, BACE1, MAO-B | Alzheimer's Disease | nih.gov |

| Infectious Diseases | Various microbial enzymes | Tuberculosis, Leishmaniasis | researchgate.netnih.gov |

| Cardiovascular | β3-adrenergic receptor, ROCK I | Hypertension, Venous Insufficiency | nih.govsci-hub.se |

Challenges and Opportunities in the Synthesis, Optimization, and Preclinical Development of this compound Derivatives

The successful translation of promising indazole analogs from discovery to clinical application hinges on overcoming challenges in their chemical synthesis, lead optimization, and preclinical evaluation.

Synthesis : The regioselective synthesis of substituted indazoles, particularly the N-2 isomers like this compound, can be complex. Traditional alkylation methods often yield a mixture of N-1 and N-2 products. researchgate.net However, recent advancements in synthetic methodologies offer new opportunities. For example, metal-free fluorination techniques using reagents like N-fluorobenzenesulfonimide (NFSI) provide direct and efficient routes to fluorinated indazoles. organic-chemistry.org Similarly, novel three-component reactions have been developed for the straightforward synthesis of complex fluorinated pyrimido[1,2-b]indazole derivatives. acs.org These modern synthetic strategies are crucial for building diverse chemical libraries for screening and SAR studies.